molecular formula C10H9ClO2S B12045365 Benzoic acid, 5-chloro-2-(2-propenylthio)- CAS No. 62176-42-5

Benzoic acid, 5-chloro-2-(2-propenylthio)-

Katalognummer: B12045365
CAS-Nummer: 62176-42-5
Molekulargewicht: 228.70 g/mol
InChI-Schlüssel: OFSPNRJNOMMPOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-chloro-2-(2-propenylthio)- is an organic compound characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 5-position and a 2-propenylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(2-propenylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorobenzoic acid and allylthiol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the benzoic acid derivative.

    Catalysts: A catalyst such as a palladium complex may be used to enhance the reaction rate and yield.

    Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-chloro-2-(2-propenylthio)- may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzoic acid, 5-chloro-2-(2-propenylthio)- can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-chloro-2-(2-propenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 5-chloro-2-(2-propenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 5-chloro-2-(2-propenylthio)-: Unique due to the presence of both chlorine and 2-propenylthio groups.

    Benzoic acid, 5-chloro-2-methylthio-: Similar structure but with a methylthio group instead of 2-propenylthio.

    Benzoic acid, 5-chloro-2-ethylthio-: Contains an ethylthio group, differing in the length of the alkyl chain.

Uniqueness

The presence of the 2-propenylthio group in benzoic acid, 5-chloro-2-(2-propenylthio)- imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

62176-42-5

Molekularformel

C10H9ClO2S

Molekulargewicht

228.70 g/mol

IUPAC-Name

5-chloro-2-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C10H9ClO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI-Schlüssel

OFSPNRJNOMMPOM-UHFFFAOYSA-N

Kanonische SMILES

C=CCSC1=C(C=C(C=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.